molecular formula C52H100O4Sn B12655146 Dioctylbis(oleoyloxy)stannane CAS No. 27550-52-3

Dioctylbis(oleoyloxy)stannane

Katalognummer: B12655146
CAS-Nummer: 27550-52-3
Molekulargewicht: 908.1 g/mol
InChI-Schlüssel: SNZAWIWMBQMVSB-BGSQTJHASA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioctylbis(oleoyloxy)stannane is an organotin compound with the molecular formula C52H100O4Sn and a molecular weight of 908.06 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioctylbis(oleoyloxy)stannane can be synthesized through the reaction of dioctyltin oxide with oleic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent, such as toluene . The reaction proceeds as follows: [ \text{(C_8H_{17})2SnO} + 2 \text{C{18}H_{34}O_2} \rightarrow \text{(C_8H_{17})2Sn(O_2C{18}H_{34})_2} + H_2O ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dioctylbis(oleoyloxy)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Wissenschaftliche Forschungsanwendungen

Dioctylbis(oleoyloxy)stannane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dioctylbis(oleoyloxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in catalysis or drug delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dioctylbis(oleoyloxy)stannane is unique due to its specific oleoyloxy ligands, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Eigenschaften

CAS-Nummer

27550-52-3

Molekularformel

C52H100O4Sn

Molekulargewicht

908.1 g/mol

IUPAC-Name

[[(Z)-octadec-9-enoyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate

InChI

InChI=1S/2C18H34O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;

InChI-Schlüssel

SNZAWIWMBQMVSB-BGSQTJHASA-L

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.